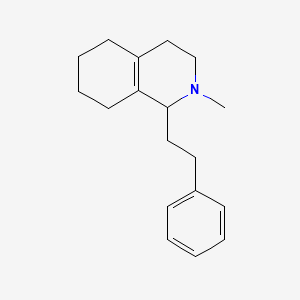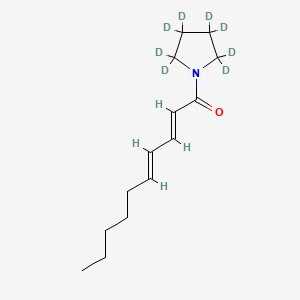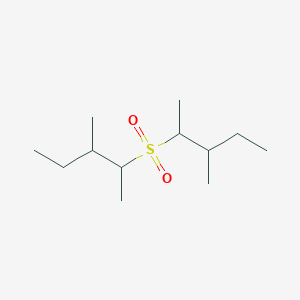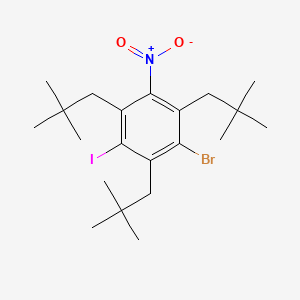
1-Bromo-2,4,6-tris(2,2-dimethylpropyl)-3-iodo-5-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2,4,6-tris(2,2-dimethylpropyl)-3-iodo-5-nitrobenzene is a complex organic compound characterized by the presence of bromine, iodine, and nitro functional groups attached to a benzene ring
Preparation Methods
The synthesis of 1-Bromo-2,4,6-tris(2,2-dimethylpropyl)-3-iodo-5-nitrobenzene typically involves multi-step organic reactions. The process begins with the nitration of a suitable benzene derivative to introduce the nitro group. Subsequent bromination and iodination steps are carried out under controlled conditions to ensure selective substitution at the desired positions on the benzene ring. Industrial production methods may involve the use of advanced catalytic systems and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
1-Bromo-2,4,6-tris(2,2-dimethylpropyl)-3-iodo-5-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Common reagents and conditions used in these reactions include halogenating agents, reducing agents like hydrogen gas, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-2,4,6-tris(2,2-dimethylpropyl)-3-iodo-5-nitrobenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing.
Industry: It may be used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Bromo-2,4,6-tris(2,2-dimethylpropyl)-3-iodo-5-nitrobenzene involves its interaction with specific molecular targets. The presence of multiple functional groups allows it to participate in various chemical pathways, potentially affecting biological systems at the molecular level. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 1-Bromo-2,4,6-tris(2,2-dimethylpropyl)-3-iodo-5-nitrobenzene include other halogenated nitrobenzenes and substituted benzene derivatives. What sets this compound apart is the unique combination of bromine, iodine, and nitro groups, which confer distinct chemical properties and reactivity. Examples of similar compounds include:
- 1,3-Dibromo-2,4,6-tris(2,2-dimethylpropyl)-5-nitrobenzene
- 1-Iodo-2,4,6-tris(2,2-dimethylpropyl)-3-nitrobenzene
These compounds share structural similarities but differ in their specific functional groups and substitution patterns, leading to variations in their chemical behavior and applications.
Properties
CAS No. |
40572-26-7 |
|---|---|
Molecular Formula |
C21H33BrINO2 |
Molecular Weight |
538.3 g/mol |
IUPAC Name |
1-bromo-2,4,6-tris(2,2-dimethylpropyl)-3-iodo-5-nitrobenzene |
InChI |
InChI=1S/C21H33BrINO2/c1-19(2,3)10-13-16(22)14(11-20(4,5)6)18(24(25)26)15(17(13)23)12-21(7,8)9/h10-12H2,1-9H3 |
InChI Key |
OHAJKVKECPDHMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1=C(C(=C(C(=C1Br)CC(C)(C)C)I)CC(C)(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(Ethylcarbamoylamino)-2-oxoethyl] 3-(2,4-dimethylphenyl)-1-phenylpyrazole-4-carboxylate](/img/structure/B13825825.png)
![dicyclohexylazanium;(2R)-3-(furan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B13825828.png)
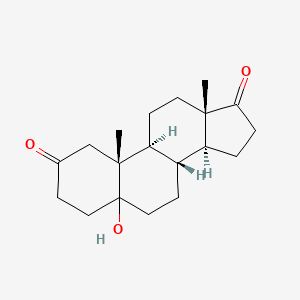
![(1R,2R)-1-(4-hydroxy-3-methoxyphenyl)-2-[4-[3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2,6-dimethoxyphenoxy]propane-1,3-diol](/img/structure/B13825844.png)
![acetic acid;(2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B13825849.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(Z)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B13825854.png)
![(2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-(trideuterio(113C)methyl)oxolan-2-yl]methoxy-hydroxyphosphoryl]amino]propanoic acid](/img/structure/B13825856.png)
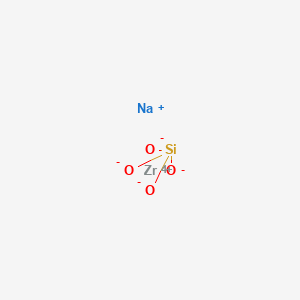
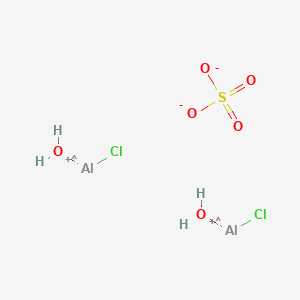

![N-(2-methoxyethyl)[1,2,4]triazolo[3,4-a]phthalazin-6-amine](/img/structure/B13825876.png)
